molecular formula C42H53ClN2O4 B15337573 6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride

6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride

Cat. No.: B15337573
M. Wt: 685.3 g/mol
InChI Key: HQJCKKCUTLDVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cy7 diacid, also known as heptamethine cyanine dye, is a fluorescent dye belonging to the cyanine dye family. It is widely used in various scientific research applications due to its unique near-infrared (NIR) photophysical properties. Cy7 diacid is particularly valued for its high quantum yield, photostability, and ability to interact with biomolecules, making it an essential tool in biological imaging and diagnostics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy7 diacid typically involves the condensation of a quaternary ammonium salt with a reactive methine bridge. The process often includes the following steps:

Industrial Production Methods

Industrial production of Cy7 diacid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The use of advanced analytical techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cy7 diacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various Cy7 derivatives with modified photophysical properties, which can be tailored for specific applications in imaging and diagnostics .

Scientific Research Applications

Cy7 diacid is extensively used in scientific research, particularly in the following fields:

    Chemistry: Cy7 diacid is used as a fluorescent marker in various chemical assays and reactions.

    Biology: It serves as a vital tool for imaging biological processes, including cell tracking and molecular interactions.

    Medicine: Cy7 diacid is employed in diagnostic imaging, such as near-infrared fluorescence (NIRF) imaging, to detect and monitor diseases like cancer.

    Industry: The dye is used in the development of advanced imaging technologies and diagnostic tools

Mechanism of Action

Cy7 diacid exerts its effects through its ability to interact with biomolecules, such as proteins and nucleic acids. The dye binds to these molecules through intercalation or groove binding, resulting in enhanced fluorescence. This interaction allows for the visualization and quantification of biological processes. The molecular targets and pathways involved include DNA, RNA, and various proteins, making Cy7 diacid a versatile tool in molecular biology .

Comparison with Similar Compounds

Similar Compounds

    Cy5 diacid: Another cyanine dye with similar properties but different absorption and emission wavelengths.

    Indocyanine green: A clinically approved NIR dye used for medical imaging.

    Alexa Fluor 750: A fluorescent dye with comparable NIR properties.

Uniqueness of Cy7 Diacid

Cy7 diacid stands out due to its higher quantum yield, superior photostability, and lower background fluorescence compared to other similar compounds. These properties make it particularly suitable for in vivo imaging and long-term studies .

Properties

Molecular Formula

C42H53ClN2O4

Molecular Weight

685.3 g/mol

IUPAC Name

6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride

InChI

InChI=1S/C42H52N2O4.ClH/c1-41(2)33-18-9-11-20-35(33)43(28-13-5-7-22-39(45)46)37(41)26-24-31-16-15-17-32(30-31)25-27-38-42(3,4)34-19-10-12-21-36(34)44(38)29-14-6-8-23-40(47)48;/h9-12,18-21,24-27,30H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,45,46,47,48);1H

InChI Key

HQJCKKCUTLDVQL-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)CCCCCC(=O)O)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)CCCCCC(=O)O)C.[Cl-]

Origin of Product

United States

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